

# A Technical Guide to Protein Sequencing: From Sanger's Reagent to Modern Methods

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,2-Difluoro-4,5-dinitrobenzene

Cat. No.: B1590526

[Get Quote](#)

## Abstract

The determination of the primary structure of proteins—the linear sequence of amino acids—is a cornerstone of molecular biology and biochemistry. This guide provides an in-depth technical exploration of the history and methodology of protein sequencing, beginning with the pioneering work of Frederick Sanger. We will delve into the chemical principles of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), and its application in the first-ever sequencing of a protein, insulin. This foundational work not only earned Sanger a Nobel Prize but also definitively established that proteins have a specific, genetically determined sequence. The guide will then transition to the more efficient Edman degradation method and conclude with a comparative analysis of these seminal techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

## The Dawn of Protein Sequencing: The Significance of a Defined Primary Structure

Prior to the groundbreaking work of Frederick Sanger, the scientific community lacked a consensus on the precise chemical nature of proteins.<sup>[1]</sup> While their composition of amino acids was known, the concept of a unique and invariant sequence for each protein was not universally accepted.<sup>[1]</sup> Some prevalent theories even suggested that proteins were merely complex colloidal aggregates without a fixed structure.<sup>[1]</sup>

Sanger's elucidation of the complete amino acid sequence of insulin, a project that spanned roughly a decade from 1945 to 1955, was a landmark achievement that fundamentally reshaped our understanding of biology.<sup>[1][2]</sup> This monumental undertaking provided the first concrete proof that a protein possesses a precisely defined amino acid sequence.<sup>[1]</sup> This discovery established proteins as ordered molecules, not random polymers, and laid the essential groundwork for understanding the intricate relationship between a protein's primary structure and its three-dimensional conformation, which in turn dictates its biological function.<sup>[1]</sup> This pivotal work earned Frederick Sanger his first Nobel Prize in Chemistry in 1958.<sup>[1][3]</sup>

## Sanger's Reagent and the N-Terminal Labeling Method

At the heart of Sanger's protein sequencing strategy was the use of a chemical he popularized for this purpose: 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.<sup>[2][4][5]</sup>

### The Chemistry of Sanger's Reagent

Sanger's reagent is a pale yellow crystalline solid with the chemical formula  $C_6H_3FN_2O_4$ .<sup>[4][6]</sup> Its utility in protein sequencing stems from its ability to react with the N-terminal amino acid of a polypeptide chain.<sup>[4][7]</sup> This reaction is a nucleophilic aromatic substitution, where the free  $\alpha$ -amino group at the N-terminus of the polypeptide attacks the carbon atom to which the fluorine is attached in the FDNB molecule.<sup>[1][8]</sup> This displaces the fluoride ion and forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.<sup>[1][8]</sup>

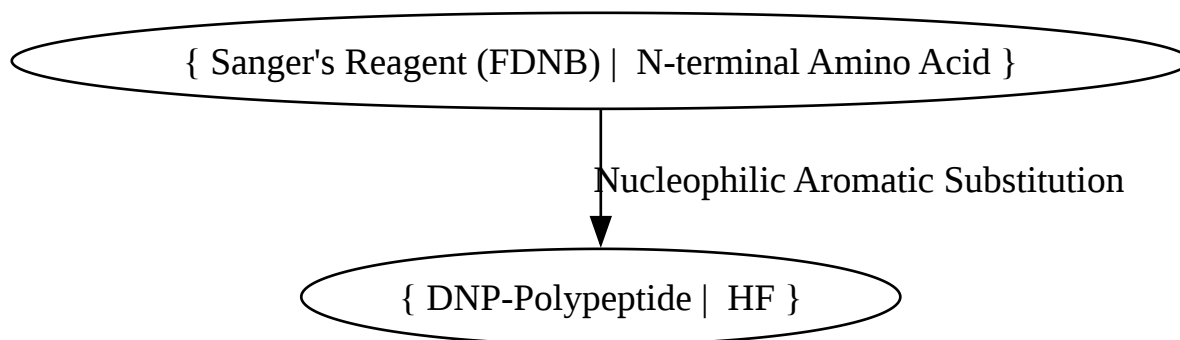
It is important to note that other free amino groups in the polypeptide, such as the  $\epsilon$ -amino group of lysine side chains, will also react with FDNB.<sup>[1]</sup> However, only the  $\alpha$ -amino group of the N-terminal residue will yield a DNP-amino acid that was originally at the beginning of the chain.<sup>[1]</sup>

### The Sanger Sequencing Workflow: A Destructive yet Definitive Method

The core principle of the Sanger method is to selectively label the N-terminal amino acid, followed by the complete hydrolysis of the polypeptide into its constituent amino acids.<sup>[1]</sup> The labeled N-terminal amino acid can then be identified, typically by chromatography.<sup>[1]</sup>

## Experimental Protocol: N-Terminal Amino Acid Identification using Sanger's Reagent

- **Labeling:** The purified protein or peptide is reacted with 1-fluoro-2,4-dinitrobenzene (FDNB) under mildly alkaline conditions (e.g., in the presence of sodium bicarbonate).[7][9] This ensures that the N-terminal  $\alpha$ -amino group is deprotonated and acts as an effective nucleophile. The reaction results in the formation of a DNP-polypeptide.
- **Hydrolysis:** The DNP-polypeptide is then subjected to complete acid hydrolysis (e.g., using 6 M HCl) to break all the peptide bonds.[1][10] The covalent bond between the DNP group and the N-terminal amino acid's  $\alpha$ -nitrogen is resistant to this hydrolysis.[1]
- **Extraction and Identification:** Following hydrolysis, the resulting mixture contains free amino acids and the yellow DNP-amino acid.[1] The DNP-amino acid can be selectively extracted from the aqueous solution using an organic solvent like ether.[9]
- **Chromatographic Analysis:** The extracted DNP-amino acid is then identified by comparing its chromatographic behavior (e.g., on paper chromatography or TLC) with that of known DNP-amino acid standards.[4][7]



[Click to download full resolution via product page](#)

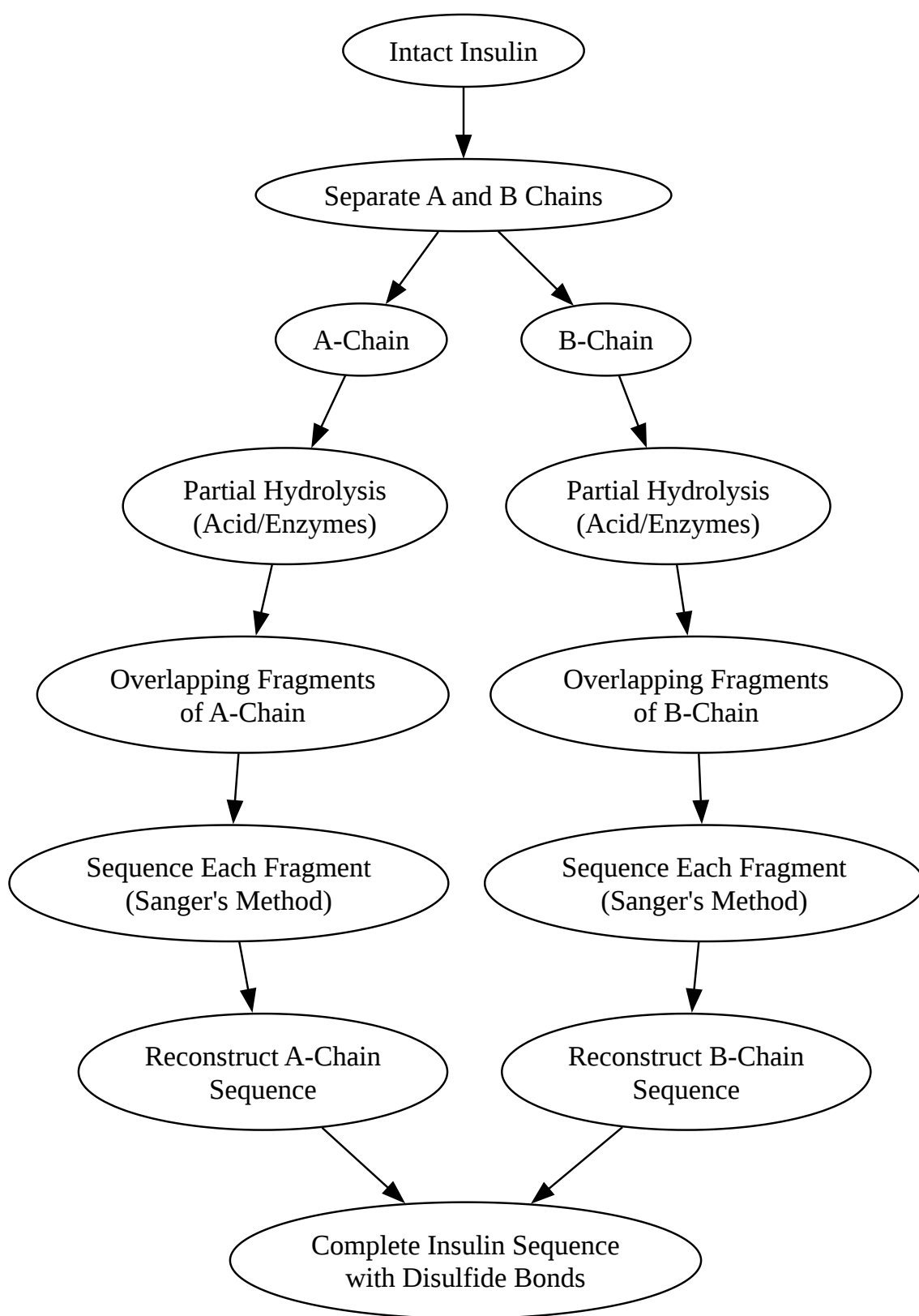
Caption: The chemical reaction between Sanger's reagent and a polypeptide.

## The "Divide and Conquer" Strategy for Sequencing Insulin

Since the Sanger method only identifies the N-terminal residue before destroying the rest of the peptide during hydrolysis, sequencing longer chains required a fragmentation strategy.[1]

Sanger's approach to sequencing the two chains of insulin (the 21-amino acid A-chain and the 30-amino acid B-chain) was a meticulous process of "dividing and conquering".[\[2\]](#)[\[11\]](#)

- Chain Separation: The A and B chains of insulin were first separated by oxidizing the disulfide bonds with performic acid.[\[1\]](#)
- N-Terminal Analysis of Intact Chains: Using the FDNB method, Sanger identified glycine as the N-terminal amino acid of the A-chain and phenylalanine as the N-terminal of the B-chain.[\[1\]](#)
- Partial Hydrolysis: The separated chains were then subjected to partial acid hydrolysis or enzymatic digestion (using enzymes like trypsin, chymotrypsin, and pepsin) to generate a complex mixture of smaller, overlapping peptide fragments.[\[1\]](#)[\[2\]](#)
- Fractionation of Peptides: These fragments were painstakingly separated using techniques like paper chromatography and electrophoresis.[\[1\]](#)[\[2\]](#)[\[12\]](#)
- Sequencing of Individual Fragments: Each purified fragment was then subjected to N-terminal analysis using the FDNB method.[\[1\]](#)
- Sequence Reconstruction: By identifying overlapping sequences between the different fragments, the full sequence of both the A and B chains could be pieced together like a jigsaw puzzle.[\[1\]](#)[\[2\]](#)
- Determination of Disulfide Bond Positions: After sequencing the linear chains, the positions of the disulfide bonds were determined by hydrolyzing intact insulin and identifying the linked cysteine residues.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Sanger's strategy for sequencing the insulin molecule.

## The Advent of Edman Degradation: A Stepwise Approach

While groundbreaking, the Sanger method was incredibly labor-intensive and destructive.<sup>[1]</sup> A significant leap forward came with the development of the Edman degradation method by Pehr Edman in 1950. This technique allowed for the sequential removal and identification of amino acids from the N-terminus of a peptide, a non-destructive alternative to Sanger's total hydrolysis.<sup>[13][14]</sup>

## The Chemistry of Edman Degradation

The Edman degradation process involves a three-step cycle:

- **Coupling:** The peptide is reacted with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions. PITC reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.<sup>[15][16]</sup>
- **Cleavage:** The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.<sup>[15]</sup>
- **Conversion and Identification:** The unstable thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH) amino acid, which is then identified by chromatography (typically HPLC).<sup>[15]</sup>

The shortened peptide can then be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.<sup>[13]</sup>

## Comparative Analysis: Sanger's Reagent vs. Edman Degradation

The choice between Sanger's method and Edman degradation historically depended on the specific analytical needs. While Sanger's method has been largely superseded for protein sequencing, its historical importance is immense, and the comparison highlights key advancements in biochemical techniques.<sup>[13]</sup>

| Feature               | Sanger's Method (FDNB)  | Edman Degradation (PITC)   |
|-----------------------|---|--|
| Primary Reagent       | 1-fluoro-2,4-dinitrobenzene (DNFB)  | Phenylisothiocyanate (PITC)  |
| Principle of Analysis | N-terminal residue labeling followed by complete peptide hydrolysis.[13]            | Sequential, stepwise removal and identification of N-terminal residues.[13]            |
| Sequencing Capability | Identifies only the N-terminal amino acid. The rest of the peptide is destroyed.[1] | Allows for the sequential determination of multiple residues from the N-terminus. [17] |
| Throughput            | Low; single residue identification per experiment. [13]                             | Higher; can perform multiple cycles on a single sample.                                |
| Sample Consumption    | High; requires a new sample for each fragment analysis.[1]                          | Low; the same sample is used for multiple cycles.[17]                                  |
| Automation            | Entirely manual process.[1]   | Can be automated in a "sequenator".[14]  |
| Primary Application   | Pioneering method for N-terminal identification and initial protein sequencing.[1]  | Gold standard for N-terminal sequencing of purified proteins and peptides.[13]         |

## Conclusion: The Enduring Legacy of a Foundational Technique

Sanger's work on protein sequencing was a monumental achievement that ushered in a new era in biochemistry.[1] His method, utilizing Sanger's reagent, provided the definitive proof that proteins have a specific primary structure, a concept that is now a fundamental tenet of molecular biology.[1][11] While the destructive and laborious nature of the Sanger method led to its replacement by the more efficient Edman degradation for sequential analysis, its impact cannot be overstated.[4][13] The principles of N-terminal labeling and fragmentation strategies developed by Sanger laid the conceptual groundwork for all subsequent protein sequencing technologies. Understanding the history and the intricate chemistry behind Sanger's reagent

provides invaluable context for appreciating the sophisticated high-throughput proteomic techniques, such as mass spectrometry, that are indispensable in modern research and drug development.[18]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. creative-biolabs.com [creative-biolabs.com]
- 2. innovation.world [innovation.world]
- 3. Frederick Sanger | Biography & Facts | Britannica [britannica.com]
- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 5. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebSCO.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 9. nobelprize.org [nobelprize.org]
- 10. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]
- 12. 1958 - Fred Sanger - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehu.eus [ehu.eus]
- 15. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 16. Methods and Techniques for Protein Sequencing - Creative Proteomics [creative-proteomics.com]



- 17. drklbcollege.ac.in [drklbcollege.ac.in]
- 18. What was the drawback to Sanger's method of protein sequencing? | Filo [askfilo.com]
- To cite this document: BenchChem. [A Technical Guide to Protein Sequencing: From Sanger's Reagent to Modern Methods]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590526#history-of-sanger-s-reagent-and-protein-sequencing]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)